6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid
Description
Properties
IUPAC Name |
6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2)6-3-4-7(9(11)12)8(10)5-6/h4,6,8H,3,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHVDOXZJRTIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940914 | |
| Record name | 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19250-17-0 | |
| Record name | Myrtenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19250-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6-Dimethylbicyclo(3.1.1)hept-2-ene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019250170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Selenium Dioxide (SeO₂)-Mediated Oxidation
The oxidation of β-pinene (7) using selenium dioxide (SeO₂) is a stereoselective route to generate bicyclic ketones, which can be further oxidized to the target carboxylic acid. In a two-step process, β-pinene is first oxidized to pinocarvone (8) and myrtenal (9), followed by a second oxidation to convert myrtenal into 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid.
Reaction Conditions:
-
Step 1: β-Pinene (1.0 equiv) reacts with SeO₂ (1.2 equiv) in dioxane at 80°C for 24 hours, yielding pinocarvone (40–50%) and myrtenal (20–30%).
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Step 2: Myrtenal is oxidized using NaClO₂ and H₂O₂ in a buffered system (NaH₂PO₄, pH 6–7) at 25°C for 12 hours, producing the carboxylic acid in 65–75% yield.
Optimization Notes:
Chromium Trioxide (CrO₃) Oxidation
Chromium-based oxidations offer a direct pathway from β-pinene to the carboxylic acid. In acidic conditions, CrO₃ selectively oxidizes the exocyclic double bond of β-pinene, forming the carboxylic acid via a ketone intermediate.
Reaction Conditions:
-
β-Pinene (1.0 equiv) is stirred with CrO₃ (2.5 equiv) in acetic acid at 60°C for 8 hours.
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The crude product is neutralized with sodium bicarbonate and purified via silica chromatography, yielding 55–60% of the target compound.
Mechanistic Insight:
The reaction proceeds through epoxidation of the double bond, followed by acid-catalyzed ring-opening and oxidation to the carboxylic acid.
Functionalization of Bicyclic Ketone Intermediates
Oxidation of Pinocamphone
Pinocamphone (10), a ketone derived from β-pinene, undergoes oxidation to form the carboxylic acid. This method is advantageous for accessing enantiopure products due to the chiral nature of pinocamphone.
Reaction Conditions:
-
Pinocamphone (1.0 equiv) is treated with Jones reagent (CrO₃ in H₂SO₄) at 0°C for 2 hours.
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The reaction is quenched with isopropanol, and the product is extracted with ethyl acetate, yielding 70–75% of the carboxylic acid.
Stereochemical Control:
The configuration at C-2 of pinocamphone is retained during oxidation, ensuring high enantiomeric excess (>98%) in the final product.
Catalytic Oxidation with Potassium Permanganate (KMnO₄)
KMnO₄ in alkaline conditions selectively oxidizes bicyclic allylic alcohols to carboxylic acids. This method is suitable for substrates with sensitive functional groups.
Reaction Conditions:
-
Bicyclic allylic alcohol (1.0 equiv) is dissolved in acetone-water (4:1) and treated with KMnO₄ (3.0 equiv) at 25°C for 6 hours.
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The mixture is filtered, acidified with HCl, and extracted to isolate the carboxylic acid in 60–65% yield.
Alternative Synthetic Routes
Carbodiimide-Mediated Coupling
The Passerini three-component reaction (P-3CR) utilizes carbodiimides to synthesize α,β-unsaturated carbonyl derivatives. While primarily used for peptoid synthesis, this method can access bicyclic carboxylic acids when starting from functionalized terpenes.
Reaction Conditions:
-
(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid (1.0 equiv) is reacted with p-formaldehyde (1.0 equiv) and cyclohexyl isocyanide (1.0 equiv) in dichloromethane at 25°C for 24 hours.
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Yields range from 15% to 71%, depending on the steric bulk of the isocyanide.
Comparative Analysis of Methods
| Method | Starting Material | Reagents | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|---|
| SeO₂ Oxidation | β-Pinene | SeO₂, NaClO₂, H₂O₂ | 65–75 | High | Moderate |
| CrO₃ Oxidation | β-Pinene | CrO₃, Acetic Acid | 55–60 | Moderate | High |
| Jones Reagent Oxidation | Pinocamphone | CrO₃, H₂SO₄ | 70–75 | High | Low |
| KMnO₄ Oxidation | Allylic Alcohol | KMnO₄, Acetone-Water | 60–65 | Low | Moderate |
Challenges and Optimization Strategies
Byproduct Formation in SeO₂ Reactions
Myrtenal (9) is a common byproduct in β-pinene oxidations. Sequential oxidation with NaClO₂/H₂O₂ converts myrtenal to myrtenic acid, which is removed via silica chromatography.
Enhancing Enantiopurity
Chiral starting materials, such as enantiopure β-pinene, ensure high optical purity in the final product. Epimerization at C-2 can be minimized using buffered oxidation conditions.
Solvent and Temperature Effects
-
Polar solvents (e.g., acetic acid) improve CrO₃ reactivity but may lead to over-oxidation.
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Low temperatures (0–5°C) in Jones oxidations prevent ketone degradation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the double bond or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that myrtenic acid exhibits several biological activities that make it a compound of interest in medicinal chemistry:
- Antifungal Properties: Studies have shown its effectiveness against Candida albicans, a common fungal pathogen associated with infections. This has led to investigations into its potential as a lead compound for developing new antifungal agents.
- Antibacterial Properties: Myrtenic acid has demonstrated antibacterial activities, suggesting its potential use in combating bacterial infections.
- Natural Fungicide: Due to its antifungal properties, it is explored as a biofumigant or natural fungicide in agricultural applications, aimed at controlling fungal growth on crops and in storage facilities.
Applications in Scientific Research
The applications of myrtenic acid span several scientific disciplines:
Chemistry
- Building Block in Organic Synthesis: It serves as a precursor for synthesizing more complex molecules due to its unique structural properties.
Biology
- Enzyme-Catalyzed Reactions: Utilized in studies related to metabolic pathways and enzyme interactions, aiding in the understanding of biochemical processes.
Industry
- Fragrance and Flavoring Agents: Its distinctive aroma makes it valuable in the production of perfumes and flavoring substances.
Case Studies
-
Antifungal Activity Against Candida albicans :
- A study explored the efficacy of myrtenic acid against various strains of Candida, demonstrating significant antifungal activity at specific concentrations.
- Findings suggest potential for development into therapeutic agents for treating fungal infections.
-
Biofumigant Properties :
- Research conducted on the application of myrtenic acid as a natural fungicide revealed its effectiveness in reducing fungal populations in agricultural settings.
- Trials indicated improved crop health and reduced post-harvest losses when applied as a treatment.
Mechanism of Action
The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Derivatives
The bicyclo[3.1.1]heptene scaffold is highly versatile, enabling modifications that alter physicochemical properties and bioactivity. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Polarity: Carboxylic acid derivatives exhibit higher solubility in polar solvents (e.g., DCM, methanol) compared to aldehyde or alcohol analogues .
- Thermal Stability : Adamantane hybrids display exceptional thermal stability (decomposition >240°C), making them suitable for high-temperature applications .
Biological Activity
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid, also known as myrtenoic acid, is a bicyclic compound with significant biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 166.22 g/mol
- CAS Number : 19250-17-0
Antimicrobial Properties
Research indicates that myrtenoic acid exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a study reported that myrtenoic acid demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics .
Anti-inflammatory Effects
Myrtenoic acid has been studied for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. One study highlighted its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages .
Neuroprotective Effects
Recent investigations have focused on the neuroprotective potential of myrtenoic acid. It has been found to inhibit histone deacetylase (HDAC) activity, which is implicated in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate HDAC6 activity suggests it may play a role in protecting neuronal cells from apoptosis and reducing β-amyloid aggregation .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Myrtenoic acid has been shown to inhibit enzymes involved in inflammatory pathways and cellular proliferation.
- Modulation of Gene Expression : By affecting histone acetylation through HDAC inhibition, it influences gene expression related to inflammation and neuroprotection.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress, contributing to its neuroprotective effects.
Study on Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of myrtenoic acid against various bacterial strains. The results indicated that it had a significant inhibitory effect on both S. aureus and E. coli with MIC values ranging from 32 to 64 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study on Neuroprotection
In another study published in Molecular Neurobiology, myrtenoic acid was tested for its effects on neuronal cell lines exposed to oxidative stress. The findings showed that treatment with myrtenoic acid resulted in a reduction of cell death by approximately 40% compared to control groups .
| Treatment | Cell Viability (%) |
|---|---|
| Control | 50 |
| Myrtenoic Acid (10 µM) | 90 |
Q & A
Q. What are the established synthetic routes for 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid, and how can reaction conditions be optimized?
The compound is synthesized via bromination of myrtenol derivatives followed by oxidation. For example, 2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene (CAS 32863-61-9) serves as a precursor, which is oxidized to the carboxylic acid using Jones reagent or other oxidizing agents . Optimization involves controlling reaction temperature (0–5°C for bromination) and using anhydrous solvents to minimize side reactions. Yield improvements (typically 60–75%) require precise stoichiometric ratios and inert atmospheres .
Q. How is the compound characterized structurally, and what spectroscopic benchmarks are critical?
Key characterization methods include:
- 1H/13C NMR : Peaks at δ 2.87 (t, J = 5.74 Hz, bridgehead proton), δ 171.6 ppm (carboxylic acid carbon) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) .
- HRMS : Exact mass confirmation (e.g., [M + Na]+ = 295.1305 for a methoxyphenyl derivative) . Stereochemical assignment relies on optical rotation and chiral chromatography, as the (1S,5R) configuration is biologically relevant .
Q. What are the primary biological activities reported for this compound, and how are assays designed?
Derivatives like (E)-1-(2,4-dihydroxyphenyl)-3-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)prop-2-en-1-one exhibit antibacterial activity (MIC = 25 µg/mL against S. aureus). Assays use broth microdilution (ISO 20776-1) with 96-well plates, 18–24 hr incubation, and resazurin viability staining . Negative controls (DMSO) and reference antibiotics (e.g., ciprofloxacin) are mandatory.
Advanced Research Questions
Q. How does stereochemistry influence the compound’s reactivity and bioactivity?
The (1S,5R)-enantiomer shows higher antibacterial potency than its (1R,5S)-counterpart due to improved target binding (e.g., bacterial enoyl-ACP reductase). Computational docking (AutoDock Vina) and molecular dynamics simulations reveal enantiomer-specific hydrogen bonding with Tyr158 and Lys165 residues . Synthetic strategies to isolate enantiomers include chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution .
Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they resolved?
Impurities like unreacted bromomethyl intermediates (CAS 32863-61-9) or over-oxidation byproducts require UPLC-MS/MS (ESI+ mode, m/z 167.1→122.1). Column: C18 (2.1 × 50 mm, 1.7 µm); mobile phase: 0.1% formic acid in acetonitrile/water (gradient elution). LOQ = 0.1 µg/mL . For chiral impurities, use a Chiralpak IG-3 column (ethanol/heptane, 80:20) .
Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?
SAR studies focus on:
- Carboxylic acid substitution : Esterification (e.g., ethyl ester) reduces polarity, enhancing membrane permeability (logP increases from 2.7 to 3.9) .
- Bicyclic ring modification : Adding a 4-methoxyphenyl group (as in 3-(4-methoxyphenyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid) improves MIC by 4-fold via π-π stacking with hydrophobic enzyme pockets .
- Stereoelectronic effects : Electron-withdrawing groups (e.g., nitro) at C3 decrease activity due to unfavorable dipole interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
